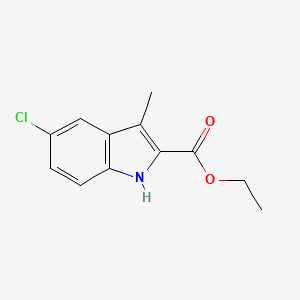

ethyl 5-chloro-3-methyl-1H-indole-2-carboxylate

説明

Significance of Indole (B1671886) Scaffolds in Chemical Research

The indole scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of chemical and pharmaceutical research. nih.govmdpi.com Its structural rigidity and the electron-rich nature of the pyrrole ring make it a versatile building block for a multitude of complex molecules. nih.gov This "privileged structure" is found in a vast array of natural products, including the essential amino acid tryptophan and neurotransmitters like serotonin (B10506) and melatonin. nih.gov

In medicinal chemistry, the indole nucleus is a frequent pharmacophore in drug discovery, credited with a wide spectrum of pharmacological activities. nih.govresearchgate.net Its ability to interact with various biological targets has led to the development of numerous therapeutic agents. ijpsr.com Indole derivatives have been successfully developed into drugs for treating a range of conditions, including cancer, inflammation, microbial infections, and neurological disorders. mdpi.comresearchgate.net The National Cancer Institute, for instance, has noted the potential health benefits of indole-rich sources. nih.gov This broad utility drives continuous research into the synthesis and functionalization of novel indole-based compounds. ijpsr.com

Research Landscape of Substituted Indole-2-Carboxylates

Within the extensive family of indole derivatives, substituted indole-2-carboxylates represent a particularly significant subclass. The presence of a carboxylate group at the C-2 position of the indole ring provides a crucial handle for further chemical modifications, allowing for the construction of diverse molecular architectures. Research in this area focuses on synthesizing and evaluating these compounds for various biological activities, which are heavily influenced by the nature and position of substituents on the indole core. nih.govacs.org

For example, extensive studies have been conducted on 4,6-dichloroindole-2-carboxylic acid derivatives as potent antagonists at the strychnine-insensitive glycine (B1666218) binding site associated with the NMDA receptor, highlighting their potential in neuroscience. nih.govacs.org Other research has explored indole-2-carboxamides as allosteric modulators for the cannabinoid CB1 receptor. nih.gov The strategic placement of different functional groups allows for the fine-tuning of a compound's electronic and steric properties, which in turn dictates its affinity and selectivity for specific biological targets. nih.gov This tailored approach has made substituted indole-2-carboxylates a fertile ground for the discovery of new chemical entities (NCEs) with potential therapeutic applications. acs.org

Historical Context and Current Research Trends for Ethyl 5-chloro-3-methyl-1H-indole-2-carboxylate and Analogues

The synthesis of indole-2-carboxylates has been a subject of interest for decades, with classic methods like the Fischer indole synthesis being adapted for their preparation. scirp.org The specific compound, this compound, and its analogues are part of a broader effort to explore how halogenation and alkylation of the indole scaffold affect its chemical and biological properties. The chloro-substituent at the C-5 position is of particular interest as it can significantly alter the molecule's lipophilicity and electronic distribution, potentially enhancing its interaction with biological targets and improving its metabolic stability. acs.org

Current research trends for 5-chloro-indole-2-carboxylate analogues are heavily focused on oncology. Recent studies have developed novel series of 5-chloro-indole-2-carboxylate and related derivatives as potent inhibitors of mutant EGFR/BRAF pathways, which are implicated in several cancers. nih.govresearchgate.net For instance, derivatives of 5-chloro-3-formyl indole-2-carboxylate (B1230498) have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, with some compounds showing greater potency than existing reference drugs like erlotinib (B232). nih.govtandfonline.comnih.gov These compounds are often used as key intermediates, undergoing further reactions such as reductive amination or Wittig reactions to generate more complex molecules with enhanced biological activity. nih.govnih.gov The research demonstrates a clear trajectory from foundational synthesis to targeted drug design, using the this compound scaffold as a platform for developing next-generation therapeutic agents. nih.gov

Research Objectives and Scope of Investigation for the Chemical Compound

The primary research objective concerning this compound is to leverage it as a versatile synthetic intermediate for the creation of novel, biologically active molecules. The inherent functionalities of the compound—the reactive indole NH group, the modifiable ester, and the specific substitution pattern—provide multiple avenues for structural elaboration.

The scope of investigation for this compound and its close analogues encompasses several key areas:

Synthetic Methodology: Developing efficient and high-yield synthetic routes to the core scaffold and its derivatives. This includes optimizing classic reactions like the Fischer and Japp-Klingemann syntheses and exploring modern techniques. orgsyn.orgresearchgate.net

Chemical Derivatization: Using the compound as a building block to synthesize libraries of more complex molecules, particularly those with potential applications in medicinal chemistry. scirp.orgnih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound and evaluating how these changes affect its biological activity, for example, as an inhibitor of protein kinases like EGFR. nih.govnih.gov

Biological Evaluation: Screening the synthesized derivatives for specific pharmacological activities, with a significant focus on antiproliferative and antimicrobial properties. acs.orgresearchgate.net

The collective research aims to fully characterize the chemical potential of the this compound scaffold to generate new chemical entities for further development.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₂ClNO₂ |

| CAS Number | 16382-20-0 |

| Molecular Weight | 237.68 g/mol |

| Appearance | Solid |

| Canonical SMILES | CCOC(=O)C1=C(C)C2=C(N1)C=C(C=C2)Cl |

Structure

3D Structure

特性

IUPAC Name |

ethyl 5-chloro-3-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-3-16-12(15)11-7(2)9-6-8(13)4-5-10(9)14-11/h4-6,14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERASJPARWIHBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301186270 | |

| Record name | 1H-Indole-2-carboxylic acid, 5-chloro-3-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301186270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16382-20-0 | |

| Record name | 1H-Indole-2-carboxylic acid, 5-chloro-3-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16382-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-2-carboxylic acid, 5-chloro-3-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301186270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of the Chemical Compound

Established Synthetic Routes for Indole-2-Carboxylate (B1230498) Derivatives

The construction of the indole-2-carboxylate framework can be achieved through various synthetic pathways, each with its own advantages and limitations. Key among these are the Fischer indole (B1671886) synthesis, reductive cyclization methodologies, palladium-catalyzed C-H amination strategies, and the use of microwave-assisted synthesis techniques to accelerate reaction times and improve yields.

Fischer Indole Synthesis Approaches

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. acs.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. acs.orgwikipedia.org For the synthesis of ethyl 5-chloro-3-methyl-1H-indole-2-carboxylate, this would involve the reaction of (4-chlorophenyl)hydrazine with ethyl 2-methyl-3-oxobutanoate.

The mechanism of the Fischer indole synthesis is understood to proceed through a series of steps, including the formation of an enamine tautomer from the arylhydrazone, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement, loss of ammonia (B1221849), and subsequent aromatization to form the indole ring. wikipedia.org The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) to Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). acs.orgnih.gov

A related and often preceding reaction is the Japp-Klingemann reaction, which is used to synthesize the necessary hydrazone precursors from β-keto-esters and aryl diazonium salts. wikipedia.org This approach can be particularly useful as it avoids the isolation of potentially unstable hydrazines. The reaction of a 4-chlorophenyl diazonium salt with ethyl 2-methyl-3-oxobutanoate would yield the corresponding hydrazone, which can then be subjected to Fischer indole cyclization conditions. wikipedia.orgnih.gov

Reductive Cyclization Methodologies

Reductive cyclization offers an alternative and powerful strategy for the synthesis of indoles from ortho-substituted nitroaromatics. A common approach involves the reduction of an o-nitrophenyl derivative containing a suitable side chain, which then cyclizes to form the indole ring. For instance, the synthesis of the structurally related ethyl 5-chloro-3-phenylindole-2-carboxylate has been achieved through a reductive cyclization of N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester using a low-valent titanium reagent generated from titanium(III) chloride and zinc dust. kiku.dk This methodology, often referred to as a McMurry-type coupling, provides a high-yielding route to the indole structure. kiku.dk

Another classical example is the Reissert indole synthesis, which involves the reductive cyclization of o-nitrophenylpyruvic acids or their esters. orgsyn.org While not directly applied to the target molecule in the provided search results, this method is a well-established route to indole-2-carboxylic acids and their esters.

Palladium-Catalyzed C-H Amination Strategies

Modern synthetic methods have increasingly utilized transition-metal catalysis to construct heterocyclic rings with high efficiency and selectivity. Palladium-catalyzed C-H amination has emerged as a powerful tool for the formation of N-containing heterocycles, including indoles. These reactions typically involve the intramolecular coupling of an amine with a C-H bond on an adjacent aromatic ring. While the search results did not provide a direct example of this strategy for the synthesis of this compound, the general principle is applicable to the formation of the indole nucleus from appropriately substituted anilines.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has gained significant traction in recent years as a method to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. The application of microwave irradiation to classical indole syntheses, such as the Fischer indole synthesis, has been shown to be highly effective. The use of microwave heating can significantly reduce reaction times, in some cases from hours to minutes, while maintaining or even improving product yields. This technique is particularly advantageous for the rapid generation of libraries of substituted indoles for medicinal chemistry applications.

Optimized Synthesis of this compound

While a specific, detailed optimized synthesis for this compound was not explicitly found in the provided search results, a Korean patent (KR100411599B1) describes a general process for the preparation of 5-substituted indole derivatives that is highly relevant. google.com This process involves the reaction of a p-substituted aniline (B41778) derivative with ethyl α-methyl acetoacetate (B1235776) to directly produce the 5-substituted indole derivative, bypassing the isolation of the intermediate ethyl 5-substituted indole-2-carboxylic acid. google.com This suggests a one-pot or streamlined synthetic approach.

Reaction Parameters and Yield Optimization

The patent highlights the use of a sulfuric acid and acetic acid mixture, or hydrobromic acid, to facilitate the reaction, aiming to improve the reaction yield and enable industrial-scale production. google.com The key innovation appears to be the direct conversion to the final product without the need for a multi-step process involving hydrolysis and subsequent decarboxylation or esterification. google.com

For a typical Fischer indole synthesis of a similar compound, optimization would involve screening various parameters as outlined in the table below. The choice of acid catalyst, solvent, temperature, and reaction time are all critical factors that can significantly impact the yield and purity of the final product.

| Parameter | Condition | Rationale for Optimization | Potential Impact on Yield |

|---|---|---|---|

| Acid Catalyst | H₂SO₄/AcOH, HBr, PPA, ZnCl₂ | The strength and nature of the acid catalyst can influence the rate of both the hydrazone formation and the subsequent cyclization. Different substrates may require different catalysts for optimal performance. | Can significantly increase yield by promoting the desired reaction pathway and minimizing side reactions. |

| Solvent | Ethanol (B145695), Acetic Acid, Toluene | The solvent's polarity and boiling point can affect the solubility of reactants and intermediates, as well as the reaction temperature. | A suitable solvent can improve reaction kinetics and facilitate product isolation, leading to higher isolated yields. |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase reaction rates but can also lead to decomposition or the formation of byproducts. | Finding the optimal temperature is crucial for maximizing the yield of the desired product while minimizing degradation. |

| Reactant Stoichiometry | Equimolar or slight excess of one reactant | Adjusting the ratio of the hydrazine (B178648) and the β-ketoester can drive the reaction to completion and minimize unreacted starting materials. | Can improve conversion and simplify purification, thereby increasing the overall yield. |

While the patent suggests a direct route, a more traditional approach would involve the synthesis of 5-chloro-3-methyl-1H-indole-2-carboxylic acid followed by esterification. The optimization of the initial indole formation would be crucial, followed by a high-yielding esterification step, typically using ethanol in the presence of an acid catalyst.

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of the synthesis of this compound, several strategies can be employed to enhance the environmental sustainability of the process.

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. The application of microwave irradiation to the Fischer indole synthesis can lead to significantly reduced reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating. mdpi.com For the synthesis of indole-2-carboxylates, microwave irradiation in the presence of an ionic liquid has been shown to be an efficient method. rsc.org

Greener Reaction Media: The use of water as a solvent is highly desirable from a green chemistry perspective. The Fischer indole synthesis has been successfully performed in water using SO3H-functionalized ionic liquids as catalysts. clockss.org These catalysts can be recycled, and the indole products are often easily separated by filtration, minimizing the use of volatile organic solvents. clockss.org

Solvent-Free Conditions: Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a completely solvent-free approach. A mechanochemical Fischer indolization has been developed using oxalic acid and dimethylurea, providing an eco-friendly route to indoles. chemistryviews.orgnih.gov This solvent-free procedure has a wide scope and is applicable to a broad range of substrates. chemistryviews.orgnih.gov

Catalytic Approaches: The use of catalytic amounts of reagents is a cornerstone of green chemistry. The Fischer indole synthesis traditionally employs stoichiometric amounts of acid catalysts. The development of more efficient catalytic systems, including novel SO3H-functionalized ionic liquids, reduces waste and improves the atom economy of the reaction. clockss.org

The following table summarizes some green chemistry approaches applicable to the synthesis of indole derivatives:

| Green Chemistry Approach | Description | Potential Advantages for Synthesis |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Reduced reaction times, higher yields, cleaner reactions. mdpi.com |

| Aqueous Media | Utilization of water as the reaction solvent. | Environmentally benign, improved safety, potential for catalyst recycling. clockss.org |

| Mechanochemistry | Solvent-free reaction conditions using mechanical force. | Elimination of solvent waste, potential for new reactivity. chemistryviews.orgnih.gov |

| Novel Catalysts | Development of highly active and recyclable catalysts. | Reduced catalyst loading, lower waste generation, improved atom economy. clockss.org |

Mechanistic Studies of the Formation of the Chemical Compound

The primary route for the synthesis of this compound is the Fischer indole synthesis. The mechanism of this reaction has been extensively studied and involves a series of well-defined steps. kiku.dkresearchgate.netnih.gov

The reaction commences with the acid-catalyzed condensation of 4-chlorophenylhydrazine (B93024) with ethyl 2-oxopropanoate to form the corresponding phenylhydrazone. This is followed by tautomerization to the enehydrazine intermediate. The key step of the Fischer indole synthesis is a clockss.orgclockss.org-sigmatropic rearrangement of the protonated enehydrazine, which leads to the formation of a new carbon-carbon bond and the breaking of the weak nitrogen-nitrogen bond. This rearrangement is generally considered the rate-determining step. nih.gov

The resulting di-imine intermediate then undergoes intramolecular cyclization, where the amino group attacks one of the imine carbons to form a five-membered ring. Subsequent elimination of a molecule of ammonia, driven by the formation of the stable aromatic indole ring, yields the final product, this compound. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the resulting indole ring. kiku.dk

Formation of the phenylhydrazone from 4-chlorophenylhydrazine and ethyl 2-oxopropanoate.

Tautomerization to the enehydrazine.

Protonation of the enehydrazine.

clockss.orgclockss.org-Sigmatropic rearrangement.

Rearomatization of the benzene (B151609) ring.

Intramolecular cyclization.

Elimination of ammonia to form the indole ring.

Derivatization and Functionalization Strategies of this compound

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be broadly categorized into reactions involving the indole nucleus and transformations of the ester moiety.

The indole nucleus of this compound contains several positions amenable to functionalization. The reactivity of these positions is influenced by the existing substituents.

N-Functionalization: The indole nitrogen can be readily alkylated or arylated. N-alkylation of ethyl indol-2-carboxylates can be achieved using various alkyl halides in the presence of a base such as aqueous potassium hydroxide (B78521) in acetone. mdpi.com N-arylation can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. nih.gov

C-H Functionalization of the Benzene Ring: Direct C-H functionalization of the benzene portion of the indole ring is a powerful tool for introducing substituents at the C4, C6, and C7 positions. These reactions are typically catalyzed by transition metals like palladium or rhodium and often require a directing group to achieve high regioselectivity. While specific examples for the title compound are scarce, general methods for the C-H functionalization of indoles can be applied. For instance, palladium-catalyzed C4 arylation has been achieved using a pivaloyl directing group at the C3 position. kiku.dk

The following table provides an overview of potential regioselective modifications:

| Position | Reaction Type | Reagents and Conditions |

| N1 | Alkylation | Alkyl halide, Base (e.g., KOH) mdpi.com |

| N1 | Arylation | Aryl halide, Pd or Cu catalyst, Base nih.gov |

| C4, C6, C7 | C-H Arylation | Aryl halide, Pd catalyst, Directing group kiku.dk |

The ethyl ester group at the C2 position is a versatile handle for a variety of chemical transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, for example, using sodium hydroxide in ethanol. This carboxylic acid can then be used in further reactions.

Amidation: The carboxylic acid obtained from hydrolysis can be coupled with various amines to form amides. This is a common strategy for introducing diverse functional groups and is often facilitated by coupling reagents.

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride.

Hydrazinolysis: Reaction of the ethyl ester with hydrazine hydrate (B1144303) leads to the formation of the corresponding carbohydrazide. mdpi.com This hydrazide can be further reacted with aldehydes and ketones to form hydrazones or used in the synthesis of other heterocyclic systems. mdpi.com

Transesterification: Treatment of the ethyl ester with an alcohol in the presence of a suitable catalyst (e.g., sodium methoxide (B1231860) in methanol) can lead to the corresponding methyl ester. mdpi.com

A summary of these transformations is presented in the table below:

| Transformation | Product | Reagents and Conditions |

| Hydrolysis | Carboxylic acid | Base (e.g., NaOH), Alcohol/Water |

| Amidation | Amide | Carboxylic acid, Amine, Coupling agent |

| Reduction | Alcohol | Reducing agent (e.g., LiAlH4) |

| Hydrazinolysis | Carbohydrazide | Hydrazine hydrate, Alcohol mdpi.com |

| Transesterification | Methyl ester | Sodium methoxide, Methanol mdpi.com |

Building upon the regioselective modifications and ester transformations, a wide array of substituents can be introduced onto the this compound framework. For example, the N-alkylated derivatives can be prepared with various alkyl chains. The amide derivatives can incorporate a vast range of amine-containing fragments. Furthermore, C-H functionalization strategies open up possibilities for introducing aryl, vinyl, or other groups onto the benzene ring, leading to a significant expansion of the chemical space around this indole scaffold.

Synthesis of Chiral Analogues of the Chemical Compound

The development of enantioselective methods for the synthesis of chiral indoles is of great importance in medicinal chemistry. While the parent this compound is achiral, the introduction of a substituent at the 3-position that creates a stereocenter necessitates the development of asymmetric synthetic routes.

The catalytic asymmetric Fischer indolization has emerged as a promising strategy for the synthesis of chiral indoles. nih.govacs.org This approach utilizes a chiral catalyst, such as a chiral phosphoric acid, to control the stereochemical outcome of the reaction. chemistryviews.org In a dynamic kinetic resolution process, the two enantiomers of a chiral hydrazone intermediate interconvert, while one enantiomer reacts preferentially with the chiral catalyst to form the indole product with high enantiomeric excess. chemistryviews.org

While a specific catalytic asymmetric Fischer indolization for the synthesis of chiral analogues of this compound has not been explicitly reported, the existing methodologies for other substrates provide a strong foundation for the development of such a process. The key would be the use of a chiral ketone in the initial condensation with 4-chlorophenylhydrazine, followed by cyclization under the influence of a chiral catalyst.

Spectroscopic and Structural Elucidation of Ethyl 5 Chloro 3 Methyl 1h Indole 2 Carboxylate

Advanced Spectroscopic Techniques for Indole (B1671886) Derivatives

The characterization of indole derivatives, such as ethyl 5-chloro-3-methyl-1H-indole-2-carboxylate, relies on a suite of advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and two-dimensional (2D) techniques like COSY, HSQC, and HMBC, is indispensable for mapping the connectivity of atoms. Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), provides definitive confirmation of the molecular formula and offers insights into the fragmentation patterns, further corroborating the proposed structure. Infrared (IR) spectroscopy is also a valuable tool for identifying key functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of this compound provides crucial information about the number and types of protons and their neighboring environments. By analyzing the chemical shifts (δ), integration values, and coupling constants (J), a complete assignment of the proton signals can be achieved.

Based on the analysis of related structures, the expected ¹H NMR signals for the title compound are presented in the table below. The ethyl ester group would exhibit a characteristic quartet and triplet pattern. The methyl group at the C3 position is expected to appear as a singlet. The aromatic protons on the indole ring will show distinct splitting patterns based on their coupling with adjacent protons. The broad singlet for the N-H proton is also a key identifying feature.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~8.10 | br s | - | N-H |

| ~7.60 | d | ~2.0 | H-4 |

| ~7.25 | d | ~8.5 | H-7 |

| ~7.15 | dd | ~8.5, 2.0 | H-6 |

| ~4.40 | q | ~7.1 | -OCH₂CH₃ |

| ~2.40 | s | - | C3-CH₃ |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon atom.

The predicted ¹³C NMR chemical shifts are detailed in the table below. The carbonyl carbon of the ester is expected to be the most downfield signal. The aromatic carbons of the indole ring will appear in the typical aromatic region, and their specific shifts are influenced by the chloro and methyl substituents. The carbons of the ethyl group and the C3-methyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~162.0 | C=O |

| ~135.0 | C-7a |

| ~130.0 | C-2 |

| ~128.5 | C-3a |

| ~125.5 | C-5 |

| ~123.0 | C-6 |

| ~120.0 | C-4 |

| ~112.0 | C-7 |

| ~111.0 | C-3 |

| ~61.0 | -OCH₂CH₃ |

| ~14.5 | -OCH₂CH₃ |

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the coupling relationships between protons, for instance, confirming the coupling between the H-6 and H-7 protons, as well as the protons of the ethyl group.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on their attached protons.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₂H₁₂ClNO₂), the expected exact mass can be calculated.

The HRMS analysis would be expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M]⁺ (C₁₂H₁₂³⁵ClNO₂)⁺ | 237.0556 |

The fragmentation pattern observed in the mass spectrum would further support the proposed structure. Common fragmentation pathways for indole esters include the loss of the ethoxy group (-OCH₂CH₃) and the entire ester group (-COOCH₂CH₃).

Examination of Fragmentation Pathways

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound by analyzing the fragmentation pattern of its molecular ion. In electron ionization (EI) mass spectrometry, the molecule this compound (C₁₂H₁₂ClNO₂) would be expected to show a distinct molecular ion peak (M⁺). The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion is guided by the stability of the resulting fragments, including carbocations and neutral radicals. chemguide.co.uklibretexts.org For this compound, several key fragmentation pathways can be predicted:

Alpha-cleavage: The most common fragmentations for esters involve the cleavage of bonds adjacent to the carbonyl group. libretexts.org

Loss of the ethoxy radical (•OCH₂CH₃) would result in a stable acylium ion.

Loss of an ethylene (B1197577) molecule (C₂H₄) via McLafferty rearrangement is possible if the geometry allows for the transfer of a gamma-hydrogen, though alpha-cleavage is often more dominant for ethyl esters.

Cleavage of the Ester Group: Fragmentation can also occur with the loss of the entire carbethoxy group (•COOCH₂CH₃) or the loss of carbon dioxide after rearrangement.

Indole Ring Fragmentation: The stable aromatic indole core would tend to remain intact, but cleavages such as the loss of the C3-methyl group or rearrangements involving the chloro-substituent can occur.

A summary of plausible primary fragments is presented in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound Data is predictive and based on common fragmentation patterns.

| m/z (mass/charge) | Predicted Fragment Ion | Neutral Loss | Notes |

| 237/239 | [C₁₂H₁₂ClNO₂]⁺ | - | Molecular ion (M⁺) peak, showing ³⁵Cl/³⁷Cl isotopic pattern. |

| 208/210 | [C₁₁H₉ClNO]⁺ | •CH₃ | Loss of the methyl group from the 3-position. |

| 192/194 | [C₁₀H₇ClNO]⁺ | •OCH₂CH₃ | Loss of the ethoxy radical, forming a stable acylium ion. |

| 164/166 | [C₈H₅ClN]⁺ | •COOCH₂CH₃ | Loss of the entire ethyl carboxylate group. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.

The most notable peaks would include a sharp absorption for the N-H stretch of the indole ring, a strong absorption for the C=O stretch of the ethyl ester, and various C-H and C-C stretching and bending vibrations for the aromatic and aliphatic parts of the molecule. The presence of the C-Cl bond would also give rise to a signal in the fingerprint region.

Table 2: Predicted Infrared Absorption Bands for this compound Data is predictive and based on characteristic group frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Indole) | Stretching | 3300 - 3400 | Medium, Sharp |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic - CH₃, CH₂) | Stretching | 2850 - 2980 | Medium |

| C=O (Ester) | Stretching | 1700 - 1725 | Strong |

| C=C (Aromatic) | Stretching | 1500 - 1600 | Medium to Strong |

| C-O (Ester) | Stretching | 1150 - 1250 | Strong |

| C-Cl | Stretching | 700 - 800 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is the primary chromophore in this compound. The UV-Vis spectrum of indole and its derivatives is characterized by two main absorption bands, designated as the ¹Lₐ and ¹Lₑ bands, which arise from π → π* transitions. nih.gov

The ¹Lₑ band, appearing at shorter wavelengths (around 220-230 nm), is typically intense. The ¹Lₐ band appears at longer wavelengths (around 270-290 nm) and is broader with a lower intensity. The positions and intensities of these bands are sensitive to the substituents on the indole ring. nih.gov

For the title compound:

The 5-chloro substituent is an auxochrome that is expected to cause a bathochromic (red) shift in the absorption maxima due to its electron-donating resonance effect and electron-withdrawing inductive effect.

The 3-methyl group generally causes a slight bathochromic shift.

The 2-carboxylate group , being an electron-withdrawing group, can also influence the electronic transitions, typically causing a red shift, particularly of the ¹Lₐ band.

The combined effect of these substituents would be a shift of the absorption maxima to longer wavelengths compared to unsubstituted indole.

X-ray Crystallography for Solid-State Structural Analysis

While the specific crystal structure of this compound has not been reported in the crystallographic literature, its solid-state structure can be reliably inferred from the known structures of closely related analogues, such as ethyl 5-chloro-1H-indole-2-carboxylate. nih.govresearchgate.net These studies provide a robust model for predicting the molecular conformation and intermolecular interactions.

The crystal packing of indole-2-carboxylate (B1230498) derivatives is consistently dominated by hydrogen bonding. The indole N-H group serves as a hydrogen bond donor, while the carbonyl oxygen of the ester group acts as an acceptor. nih.govnih.gov It is highly probable that this compound molecules would form centrosymmetric dimers in the crystal lattice through a pair of intermolecular N-H···O hydrogen bonds. researchgate.net This interaction creates a characteristic R₂²(10) graph-set motif, which is a stable and commonly observed supramolecular synthon in such compounds. nih.gov

Beyond this primary hydrogen bonding, the crystal packing would be further stabilized by weaker interactions. These may include:

π–π stacking interactions between the planar indole ring systems of adjacent dimers.

C-H···π interactions , where aromatic or aliphatic C-H bonds interact with the electron-rich face of the indole ring.

The conformation of the molecule in the solid state is determined by the balance between intramolecular steric effects and the optimization of intermolecular packing forces.

Indole Ring Planarity: The fused bicyclic indole core is expected to be essentially planar. The chloro and methyl substituents at positions 5 and 3, respectively, would lie within this plane.

Ester Group Orientation: The primary conformational flexibility arises from rotation around the C2-C(carbonyl) single bond and the C(carbonyl)-O bond of the ethyl ester group. In related crystal structures, the ester group is often nearly coplanar with the indole ring to maximize π-conjugation, with a dihedral angle between their mean planes being typically small. nih.gov The ethyl group itself is likely to adopt a conformation that minimizes steric clashes with the rest of the molecule, often extending away from the indole ring. The torsion angle along the C(carbonyl)-O-CH₂-CH₃ bond is typically anti or gauche. nih.gov

Computational and Theoretical Chemistry Studies of the Chemical Compound

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to study indole (B1671886) derivatives, providing a detailed picture of their electronic landscape. eurjchem.comresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. researchgate.net

For ethyl 5-chloro-3-methyl-1H-indole-2-carboxylate, the indole ring system, being electron-rich, will be the primary contributor to the HOMO. The electron-donating methyl group at the C3 position and the lone pairs on the nitrogen and chlorine atoms will likely increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing ethyl carboxylate group at the C2 position and the chloro group at the C5 position will lower the energy of the LUMO, enhancing its electron-accepting capabilities. Time-dependent DFT (TDDFT) studies on similar substituted indoles show that substituents significantly influence the HOMO-LUMO energy gap, which in turn affects the molecule's optical and electronic properties. rsc.orgrsc.orgresearchgate.net

Table 1: Predicted Influence of Substituents on the Electronic Properties of this compound

| Substituent | Position | Electronic Effect | Predicted Impact on HOMO | Predicted Impact on LUMO |

| 5-Chloro | 5 | Electron-withdrawing | Lower energy | Lower energy |

| 3-Methyl | 3 | Electron-donating | Raise energy | Minimal effect |

| 2-Ethyl carboxylate | 2 | Electron-withdrawing | Lower energy | Lower energy |

This table is illustrative and based on general principles of organic electronics.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. acs.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atoms of the carboxylate group and the chlorine atom, making them potential sites for hydrogen bonding and interactions with electrophiles. The indole nitrogen's lone pair also contributes to a negative potential region. Conversely, the hydrogen atom attached to the indole nitrogen would exhibit a positive potential, making it a hydrogen bond donor. researchgate.netresearchgate.netnih.gov The distribution of electrostatic potential is a key determinant in how the molecule interacts with other molecules, including biological targets. acs.org

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound can be performed using molecular mechanics and molecular dynamics (MD) simulations. These methods explore the potential energy surface of the molecule to identify stable conformations and understand its flexibility. nih.gov

The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the ethyl group to the carboxylate oxygen and the bond between the carboxylate group and the indole ring. MD simulations of indole derivatives in solution can reveal the preferred orientations of such substituents and the dynamics of their movement. nih.govuniroma1.it The planarity of the indole ring itself is generally maintained. nih.gov Understanding the conformational landscape is crucial for predicting how the molecule might fit into a protein's binding site.

Prediction of Reactivity and Reaction Pathways

The indole nucleus has a characteristic reactivity pattern, being highly susceptible to electrophilic substitution, typically at the C3 position. nih.govuni-muenchen.de However, in this compound, the C3 position is already substituted with a methyl group.

Computational studies can predict the most likely sites for electrophilic and nucleophilic attack by analyzing the electron density and orbital coefficients. The presence of the electron-donating methyl group at C3 and the electron-withdrawing chloro and ethyl carboxylate groups will modulate the reactivity of the indole ring. rsc.orgbeilstein-journals.org While the C3 position is blocked, electrophilic attack might be directed to other positions on the pyrrole (B145914) or benzene (B151609) rings, with the precise location depending on the reaction conditions and the nature of the electrophile. The electron-withdrawing groups generally decrease the nucleophilicity of the indole ring. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives of the Chemical Compound

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. nih.govjocpr.com For derivatives of this compound, QSAR models could be developed to predict their activity against a particular biological target.

These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each derivative and then using statistical methods, such as multiple linear regression, to find a mathematical relationship between these descriptors and the observed biological activity. nih.govresearchgate.net Such studies on various indole derivatives have successfully identified key structural features responsible for their antibacterial, anticancer, and other pharmacological activities. eurjchem.comtandfonline.com A QSAR model for this class of compounds could guide the synthesis of new derivatives with improved potency.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Indole Derivatives

| Descriptor Type | Examples | Information Provided |

| Electronic | Dipole moment, HOMO/LUMO energies | Charge distribution, reactivity |

| Steric | Molecular weight, volume, surface area | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity and ability to cross membranes |

| Topological | Connectivity indices | Atomic arrangement and branching |

This table provides examples of descriptor types and is not exhaustive.

Molecular Docking and Virtual Screening Investigations of Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. jocpr.com This method is instrumental in drug discovery for understanding the binding mode of a ligand and for virtual screening of large compound libraries to identify potential new inhibitors. acs.orgnih.govresearchgate.netmdpi.com

Derivatives of this compound could be docked into the active site of various enzymes or receptors to predict their binding affinity and interactions. nih.govresearchgate.net For instance, indole-2-carboxylate (B1230498) derivatives have been investigated as inhibitors of HIV-1 integrase, where the carboxylate group plays a crucial role in chelating metal ions in the active site. mdpi.comnih.govnih.gov Docking studies would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein, providing a rationale for its biological activity and a basis for structure-based drug design. nih.gov Virtual screening of libraries of similar indole derivatives has been successfully used to discover novel inhibitors for various targets. nih.gov

Exploration of Biological Activities and Mechanisms of Action Pre Clinical and in Vitro Focus

Overview of Indole (B1671886) Carboxylate Bioactivity in Research Literature

Indole carboxylate derivatives are a class of compounds extensively studied for their wide range of biological activities. The indole ring system is a key structural component in many bioactive molecules, and the addition of a carboxylate group, often as an ester, provides a handle for further chemical modification and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. dntb.gov.uaarkat-usa.org

The research literature is replete with examples of indole carboxylates demonstrating potent effects across various therapeutic areas. These include:

Anticancer activity: Many indole derivatives have been investigated as anti-proliferative agents, with some advancing to clinical use. nih.govnih.gov They can exert their effects through various mechanisms, including the inhibition of key enzymes like tyrosine kinases. nih.gov

Antimicrobial effects: The indole scaffold is a common feature in compounds showing activity against a range of pathogens, including bacteria and fungi. arkat-usa.orgnih.gov

Antiviral properties: Certain indole derivatives have been identified as promising inhibitors of viral replication, including for viruses like HIV. nih.gov

Anti-inflammatory action: Indole-based compounds have also been explored for their potential to modulate inflammatory pathways. jbarbiomed.com

The versatility of the indole carboxylate structure allows for the synthesis of large libraries of compounds, which can then be screened for various biological activities, leading to the identification of promising lead compounds for drug discovery. mdpi.com

In Vitro Evaluation of Biological Activities of Ethyl 5-chloro-3-methyl-1H-indole-2-carboxylate

While the broader class of indole carboxylates is well-studied, the specific biological activities of this compound are documented in more specialized research. The following subsections detail the reported in vitro activities of this particular compound.

Anti-proliferative Activity in Cell-Based Models

Derivatives of 5-chloro-indole-2-carboxylate have been synthesized and evaluated for their anti-proliferative effects against various cancer cell lines. nih.govmdpi.com In one study, a series of novel 5-chloro-indole-2-carboxylate derivatives demonstrated significant anti-proliferative activity. mdpi.com For instance, compounds within this series showed potent inhibitory actions against cancer cell lines, with some derivatives exhibiting GI50 values (concentration causing 50% growth inhibition) in the nanomolar range. nih.gov Specifically, certain derivatives were more effective than the reference drug erlotinib (B232) against pancreatic (Panc-1), breast (MCF-7), and epithelial (A-549) cancer cell lines. nih.gov Another study highlighted derivatives that were particularly effective against the LOX-IMVI melanoma cell line, showing lower IC50 values than the control drug, staurosporine. mdpi.com

| Derivative | Cell Line | Activity Metric | Value | Reference Compound | Reference Value |

|---|---|---|---|---|---|

| 3e (m-piperidin-1-yl) | General | GI50 | 29 nM | Erlotinib | 33 nM |

| 3b | LOX-IMVI (Melanoma) | IC50 | 1.12 µM | Staurosporine | 7.10 µM |

| 3e | LOX-IMVI (Melanoma) | IC50 | 0.96 µM | Staurosporine | 7.10 µM |

Anti-inflammatory Modulatory Effects in Cellular Assays

While the broader class of indole derivatives has been investigated for anti-inflammatory properties, specific data on the anti-inflammatory modulatory effects of this compound in cellular assays is not extensively detailed in the currently available research. jbarbiomed.com The focus of existing studies on closely related compounds has primarily been on their anti-proliferative and antimicrobial activities.

Antimicrobial Activity against Pathogenic Strains

Research into the antimicrobial properties of related indole-2-carboxylate (B1230498) derivatives has shown promising results. For example, a study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives reported antibacterial activity against eight Gram-positive and Gram-negative bacteria, with efficacy exceeding that of ampicillin (B1664943) and streptomycin (B1217042) in some cases. nih.gov Another study focused on the synthesis and antimicrobial activity of ethyl 3-(N-aryliminomethyl)-5-chloro-1H-indole-2-carboxylate, indicating that this scaffold is a subject of interest for developing new antimicrobial agents. researchgate.net However, specific data on the antimicrobial spectrum and potency of this compound itself is limited in the reviewed literature.

Investigations into Other Specific Biological Activities (e.g., Enzyme Inhibition, Receptor Modulation)

Beyond anti-proliferative and antimicrobial activities, indole-2-carboxylates have been explored for other specific biological actions. A significant area of investigation for 5-chloro-indole-2-carboxylate derivatives is their role as enzyme inhibitors. nih.govmdpi.com Studies have shown that certain derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and BRAF V600E pathways, which are crucial targets in cancer therapy. nih.govmdpi.comresearchgate.net Some of these compounds exhibited IC50 values for EGFR inhibition in the nanomolar range, with one derivative being 1.2-fold more potent than erlotinib. nih.gov Furthermore, these compounds showed high selectivity for mutant forms of EGFR, such as EGFR T790M, over the wild-type protein. nih.govresearchgate.net

| Derivative | Enzyme Target | IC50 Value | Reference Compound | Reference IC50 |

|---|---|---|---|---|

| 3e (m-piperidin-1-yl) | EGFR | 68 nM | Erlotinib | 80 nM |

Identification of Potential Biological Targets and Pathways

The primary biological targets identified for derivatives of 5-chloro-indole-2-carboxylate are mutant EGFR and BRAF pathways, which are over-activated in many cancers. nih.govmdpi.comresearchgate.net The anti-proliferative activity of these compounds is directly linked to their ability to inhibit these protein kinases. nih.gov Molecular docking studies have further elucidated the interaction of these indole derivatives with the active sites of EGFR T790M and BRAF V600E, revealing high binding affinities. researchgate.net

The mechanism of action for the anti-proliferative effects of related 5-chloro-indole derivatives has been shown to involve the induction of apoptosis. tandfonline.comresearchgate.netnih.gov For instance, potent derivatives were found to significantly increase the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. tandfonline.comresearchgate.netnih.gov These compounds also elevated the expression of other pro-apoptotic proteins like caspase-8 and Bax, while concurrently decreasing the levels of the anti-apoptotic protein Bcl-2. researchgate.net This indicates that these molecules can trigger programmed cell death in cancer cells, contributing to their therapeutic potential.

Enzyme Binding and Inhibition Studies

Research has centered on the interaction of these indole derivatives with protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. Specifically, analogues of ethyl 5-chloro-1H-indole-2-carboxylate have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF serine/threonine-protein kinase, including their mutated forms that are common in various malignancies. mdpi.com

A series of novel 5-chloro-indole-2-carboxylate derivatives, where the 3-position was functionalized with various phenethylamino-methyl groups, demonstrated significant inhibitory activity against both wild-type EGFR and the clinically relevant EGFRT790M mutant, as well as the BRAFV600E mutant. mdpi.com The inhibitory concentrations (IC50) for some of these compounds against EGFR were found to be in the nanomolar range, indicating high potency. For instance, the m-piperidinyl derivative 3e exhibited an IC50 of 68 nM against EGFR, which is more potent than the established EGFR inhibitor, erlotinib (IC50 = 80 nM). mdpi.com

| Compound | Substitution at 3-position | EGFR IC50 (nM) | BRAFV600E IC50 (µM) |

|---|---|---|---|

| 3a | Phenethylamino)methyl | 89 | 1.85 |

| 3b | (4-(Pyrrolidin-1-yl)phenethylamino)methyl | 74 | 1.12 |

| 3c | (4-(Piperidin-1-yl)phenethylamino)methyl | 81 | 1.54 |

| 3d | (4-(2-Methylpyrrolidin-1-yl)phenethylamino)methyl | 78 | 1.36 |

| 3e | (3-(Piperidin-1-yl)phenethylamino)methyl | 68 | 0.96 |

| Erlotinib (Reference) | - | 80 | >10 |

| Vemurafenib (Reference) | - | >10 | 0.03 |

Receptor Interaction and Ligand Binding Assays

Detailed studies focusing on the direct interaction of this compound or its closely related analogues with a broad range of cell surface or nuclear receptors through ligand binding assays are not extensively reported in the current scientific literature. The primary mechanism of action elucidated to date for the broader class of 5-chloro-indole-2-carboxylates appears to be through direct enzyme inhibition rather than receptor agonism or antagonism.

Investigations of Intracellular Signaling Pathways

The inhibition of EGFR and BRAF by analogues of ethyl 5-chloro-1H-indole-2-carboxylate strongly implies a direct impact on their respective intracellular signaling pathways. These kinases are critical components of pathways that regulate cell growth, proliferation, differentiation, and survival.

EGFR Pathway: EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. By inhibiting EGFR, these indole derivatives can block these downstream signals, leading to a reduction in cell proliferation and the induction of apoptosis (programmed cell death).

BRAF Pathway: BRAF is a key component of the MAPK/ERK signaling pathway. The V600E mutation in BRAF leads to its constitutive activation, resulting in uncontrolled cell growth. Inhibition of BRAFV600E by these compounds directly curtails this aberrant signaling, which is particularly relevant in the treatment of melanoma. mdpi.com

The potent dual inhibitory activity of these compounds against both EGFR and BRAF suggests a potential for broader therapeutic applications and a means to overcome resistance mechanisms that can arise from the activation of alternative signaling pathways.

Structure-Activity Relationship (SAR) Studies of Analogues Derived from the Chemical Compound

Systematic modifications of the ethyl 5-chloro-1H-indole-2-carboxylate scaffold have provided valuable insights into the structural features required for potent biological activity.

Impact of Structural Modifications on Biological Potency and Selectivity

SAR studies on a series of 5-chloro-indole-2-carboxylate derivatives have highlighted the importance of the substituent at the 3-position of the indole ring. mdpi.com

Substitution at the 3-position: The introduction of a phenethylamino-methyl side chain at the 3-position was found to be crucial for the observed anti-proliferative and enzyme inhibitory activities.

Terminal Amine Group: The nature and position of substituents on the terminal amine of the phenethylamino moiety significantly influenced potency. For instance, the presence of a piperidinyl group at the meta-position of the phenyl ring (compound 3e ) resulted in the most potent EGFR inhibition. mdpi.com

Ester vs. Carboxylic Acid: The ethyl ester at the 2-position of the indole ring was found to be important for antiproliferative activity. The corresponding carboxylic acid derivatives showed reduced potency, suggesting that the ester group may contribute to better cell permeability or a more favorable interaction with the target enzymes. mdpi.com

Selectivity: Certain modifications led to notable selectivity. For example, compounds 3b and 3e demonstrated an 8-fold selectivity for the mutant EGFRT790M over the wild-type enzyme, which is a desirable characteristic for targeted cancer therapies. mdpi.com

Pharmacophore Modeling based on the Indole Carboxylate Scaffold

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the 5-chloro-1H-indole-2-carboxylate scaffold, a pharmacophore model for potent EGFR/BRAF inhibition can be proposed based on the SAR data.

Key pharmacophoric features would likely include:

A hydrogen bond donor: The indole N-H group.

A hydrogen bond acceptor: The carbonyl oxygen of the ethyl ester.

A hydrophobic/aromatic region: The chlorinated indole ring system.

An additional hydrophobic/aromatic region and a hydrogen bond acceptor/donor group: Provided by the substituted phenethylamino-methyl side chain at the 3-position.

Molecular docking studies have supported such a model, showing that the 5-chloro-indole moiety can fit into a hydrophobic pocket of the kinase active site, with the chlorine atom potentially forming a halogen bond with key amino acid residues like Cys532 in BRAF. mdpi.com The carboxylate group has been observed to form ionic and hydrogen bond interactions with residues such as Lys483. mdpi.com This understanding of the key interactions can guide the rational design of new, even more potent and selective inhibitors based on the ethyl 5-chloro-1H-indole-2-carboxylate scaffold.

Analytical and Isolation Methodologies for the Chemical Compound

Chromatographic Techniques for Purification and Analysis

Chromatography is a cornerstone for the separation and analysis of indole (B1671886) derivatives. The choice of technique depends on the scale and purpose of the analysis, from monitoring reaction progress on a microscale to purifying bulk material.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of indole-2-carboxylate (B1230498) derivatives due to its high resolution and sensitivity. Method development for ethyl 5-chloro-3-methyl-1H-indole-2-carboxylate would typically involve reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A general approach for separating substituted indole derivatives involves ion suppression-reversed-phase HPLC, where parameters such as mobile phase composition and pH are optimized to achieve the desired separation. nih.gov For the purification of a structurally similar compound, methyl 5-chloro-2-methyl-1H-indole-3-carboxylate, semi-preparative HPLC has been successfully employed. mdpi.com Based on methods for related compounds, a typical analytical method could be developed using a C18 stationary phase. rsc.org The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Adjusting the pH of the mobile phase can be crucial for achieving good peak shape and resolution, especially for compounds with acidic or basic functional groups. nih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of Indole-2-Carboxylate Derivatives

| Parameter | Example Condition | Purpose |

| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | Provides a non-polar surface for reversed-phase separation. |

| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) | Elutes compounds based on polarity. Gradient elution is often used for complex mixtures. |

| Flow Rate | 1.0 mL/min | Ensures efficient separation and reasonable analysis time. |

| Detection | UV at 254 nm or 280 nm | Indole ring system provides strong UV absorbance for detection. |

| Column Temperature | 25-40 °C | Controls retention times and improves peak symmetry. |

This table presents a hypothetical set of starting conditions for method development, based on common practices for similar indole derivatives.

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly Gas-Liquid Chromatography (GLC), is suitable for the analysis of thermally stable and volatile compounds. Given its ester functionality, this compound is amenable to GC analysis, primarily for purity assessment.

In the synthesis of a related compound, ethyl 5-chloro-3-phenylindole-2-carboxylate, GLC was used to confirm a purity of ≥ 98%. kiku.dk The conditions used in that analysis provide a solid foundation for developing a method for the target compound. Key parameters include the injector temperature, the type of column, and the temperature program. A non-polar or medium-polarity capillary column would likely be effective. The temperature program typically starts at a lower temperature and ramps up to a higher temperature to ensure the elution of all components in the sample. kiku.dk

Table 2: Example GC Parameters for Purity Analysis of Ethyl 5-chloro-indole Derivatives

| Parameter | Example Condition | Rationale |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. kiku.dk |

| Column | Capillary column (e.g., DB-5 or equivalent) | Provides high resolution for separating impurities. |

| Carrier Gas | Helium or Nitrogen | Inert gases to carry the sample through the column. |

| Oven Program | 90 °C ramped to 300 °C at 12 °C/min | Separates compounds based on their boiling points and polarity. kiku.dk |

| Detector | Flame Ionization Detector (FID) | Offers high sensitivity for organic compounds. |

This table is based on a reported method for a similar compound and serves as a starting point for specific method development. kiku.dk

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable technique in synthetic organic chemistry for its speed, simplicity, and low cost. researchgate.net It is routinely used to monitor the progress of reactions, such as the synthesis of indole derivatives, by observing the disappearance of starting materials and the appearance of the product spot. acs.orgreddit.com

For indole carboxylates, silica (B1680970) gel is the standard stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The ratio of these solvents is adjusted to achieve a retention factor (Rƒ) for the product that is typically between 0.3 and 0.5 for optimal separation and visualization. mdpi.comtandfonline.com Visualization can be achieved under UV light (254 nm), where the indole ring will quench the fluorescence of the plate, or by staining with reagents like p-anisaldehyde or potassium permanganate. researchgate.net

Table 3: Common TLC Solvent Systems for Indole Derivatives

| Solvent System (v/v) | Typical Rƒ Range | Application Notes |

| Ethyl Acetate / n-Hexane (1:9 to 3:7) | 0.2 - 0.6 | A versatile system for many indole esters of varying polarity. mdpi.com |

| Dichloromethane / Methanol (40:1 to 10:1) | 0.2 - 0.5 | Useful for more polar indole derivatives or when separation is challenging. reddit.com |

| Chloroform / Methanol (10:1) | 0.25 - 0.5 | Another common system for separating reaction mixtures containing indoles. reddit.com |

Rƒ values are highly dependent on the specific compound and TLC conditions.

Hyphenated Techniques for Advanced Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information, enabling not just quantification but also definitive structural identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Profiling and Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique used for the identification and characterization of compounds in complex mixtures. It couples the separation power of HPLC with the mass-analyzing capability of mass spectrometry. For this compound, LC-MS would be the definitive tool for confirming its molecular weight and obtaining structural information.

Electrospray ionization (ESI) is a common ionization technique for indole derivatives, typically forming a protonated molecule [M+H]⁺ in positive ion mode. rsc.org High-resolution mass spectrometry (HRMS) can then provide a highly accurate mass measurement, allowing for the determination of the elemental formula. mdpi.com This is crucial for confirming the identity of a newly synthesized compound.

Table 4: Representative LC-MS Parameters for Indole Derivative Analysis

| Parameter | Example Setting | Purpose |

| LC System | UPLC/HPLC with C18 column | Provides rapid and high-resolution separation prior to MS analysis. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates gas-phase ions ([M+H]⁺) from the eluting analyte. rsc.org |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap | Measures mass-to-charge ratio with high accuracy for formula determination. mdpi.com |

| Scan Range | m/z 100-500 | Covers the expected molecular ion mass of the target compound. |

| Expected Ion | [C₁₂H₁₂ClNO₂ + H]⁺ | The protonated molecular ion used for confirmation. |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. It is an ideal method for identifying the components of a volatile mixture. For this compound, GC-MS can be used to confirm the identity of the main peak in a GC chromatogram and to identify any impurities.

Upon entering the mass spectrometer, the compound is ionized, typically by electron ionization (EI), which causes the molecule to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a "fingerprint" for the compound, allowing for its identification by comparison to spectral libraries or through manual interpretation. The fragmentation of indole carboxamides has been studied, providing insight into the likely fragmentation pathways for related esters. nih.gov Key fragments would likely arise from the loss of the ethoxy group (-OCH₂CH₃) and cleavage of the ester functionality.

Spectrophotometric Methods for Quantitative Determination

Spectrophotometry, particularly UV-Vis spectrophotometry, serves as a fundamental analytical technique for the quantitative determination of compounds containing chromophoric systems. The indole nucleus present in this compound contains a bicyclic aromatic system that absorbs ultraviolet (UV) radiation, making it inherently suitable for quantification by this method. The analysis can be performed either through direct measurement of the compound's natural UV absorbance or via derivatization to form a colored complex that absorbs in the visible region.

While specific, validated spectrophotometric methods dedicated exclusively to the quantitative determination of this compound are not extensively detailed in peer-reviewed literature, the principles of analysis can be reliably inferred from studies on structurally similar indole derivatives. The quantitative methods are generally based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.

Direct UV Spectrophotometry

The indole ring typically exhibits strong absorption bands in the UV region, generally between 200 and 300 nm. srce.hracs.org These absorptions correspond to π → π* electronic transitions within the aromatic system. For quantitative analysis, a solution of the compound is prepared in a suitable UV-transparent solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax). The choice of solvent is critical as it can influence the position and intensity of the absorption bands.

To estimate the probable absorption characteristics of this compound, spectral data from analogous compounds such as indole-2-carboxylic acid and 3-methylindole (B30407) are instructive. srce.hr The presence of the carboxylate group, the methyl group at the 3-position, and the chloro-substituent at the 5-position on the indole ring will influence the precise λmax. For instance, studies on 3-methylindole and indole-2-carboxylic acid in various media have characterized their principal absorption bands. srce.hr In less polar environments, the spectra of indoles often display a fine vibrational structure, which may be lost in more polar solvents.

Table 1: UV Absorption Maxima for Structurally Related Indole Compounds

This table presents UV absorption data for compounds structurally related to this compound to provide an expected range for its spectral characteristics.

| Compound | Solvent/Medium | λmax (nm) | Reference |

| 3-Methylindole | Perchloric Acid | 222, 280 | srce.hr |

| Indole-2-carboxylic acid | Sulfuric Acid | ~295 | researchgate.net |

| Indole | General | 270-280 | srce.hr |

For a quantitative assay, a calibration curve would be constructed by plotting the absorbance of several standard solutions of known concentrations versus their respective concentrations. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Colorimetric Methods via Derivatization

To enhance sensitivity and specificity, or to shift the analysis into the visible region to avoid interference from other UV-absorbing compounds, derivatization methods can be employed. These methods involve reacting the indole compound with a specific chromogenic reagent to produce a new, intensely colored product.

One such established method for the determination of substituted indoles involves complexation with maleic anhydride. indexcopernicus.com In this reaction, the indole derivative acts as a π-electron donor, forming a colored charge-transfer complex with maleic anhydride, which is a π-electron acceptor. The resulting colored complexes typically exhibit strong absorption maxima in the visible region, between 490 and 530 nm. indexcopernicus.com This shift to a longer wavelength significantly reduces interference from many common excipients and solvents that absorb in the UV range. The method is reported to be simple, rapid, and suitable for the routine analysis of various indole compounds. indexcopernicus.com

Another approach involves the reaction of indoles with aldehydes in an acidic medium. For example, a method using p-hydroxybenzaldehyde has been developed for the colorimetric determination of indole. ijeas.org This reaction forms a colored product that can be quantified spectrophotometrically. The development of such an assay for this compound would involve optimizing reaction conditions such as pH, temperature, reagent concentration, and reaction time to ensure complete and reproducible color development.

Table 2: Research Findings on a General Colorimetric Method for Indoles

This table summarizes the findings of a general spectrophotometric method applicable to substituted indoles.

| Method | Reagent | Resulting Chromophore | Absorption Region (λmax) | Reported RSD | Reference |

| Charge-Transfer Complexation | Maleic Anhydride | Charge-Transfer Complex | 490 - 530 nm | 2.6% | indexcopernicus.com |

The successful application of these spectrophotometric methods would require validation according to standard analytical guidelines, including assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Potential Applications in Non Pharmacological Research

Utility as a Synthetic Intermediate for Complex Molecules

The indole-2-carboxylate (B1230498) framework is a well-established precursor for the synthesis of more complex heterocyclic systems. The ester functionality at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then serve as a handle for various chemical transformations. For instance, the carboxylic acid can be converted to an acid chloride or activated with coupling agents to form amides, esters, or ketones.

Furthermore, the indole (B1671886) nucleus itself is amenable to a range of electrophilic substitution reactions, typically at the 3-position. However, with the 3-position already substituted with a methyl group in ethyl 5-chloro-3-methyl-1H-indole-2-carboxylate, electrophilic attack is directed to other positions on the benzene (B151609) ring, offering pathways to novel substitution patterns. The presence of the chlorine atom at the 5-position also influences the reactivity of the ring and can be a site for nucleophilic substitution or cross-coupling reactions under specific conditions. These reactive handles make this compound a potentially valuable intermediate for the synthesis of complex, non-pharmacologically active molecules such as specialized ligands, and components of novel materials.

Exploration in Agrochemical Research

The indole scaffold is a recurring motif in a number of agrochemicals. For example, the natural plant hormone indole-3-acetic acid and its synthetic analogs are widely used as plant growth regulators. Research into related compounds, such as 5-chloroindole-2-carboxylic acid, has highlighted their potential in the development of new agrochemical formulations. chemimpex.com This suggests that this compound could be a subject of interest in agrochemical research.